1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine

Description

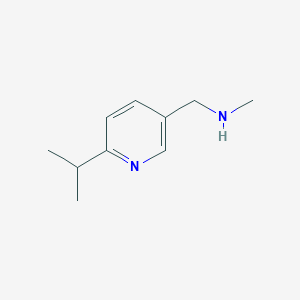

1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine is a substituted pyridine derivative featuring a pyridine ring with two key substituents: an isopropyl group at position 6 and an N-methylmethanamine moiety (-CH₂NHCH₃) at position 3. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromaticity, basicity, and ability to engage in π-π interactions .

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

N-methyl-1-(6-propan-2-ylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C10H16N2/c1-8(2)10-5-4-9(6-11-3)7-12-10/h4-5,7-8,11H,6H2,1-3H3 |

InChI Key |

MZLQIJXQHUBEJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine typically involves the following steps:

Starting Material: The synthesis begins with 6-isopropylpyridine, which serves as the starting material.

N-Methylation: The pyridine ring is subjected to N-methylation using methylamine under controlled conditions. This step introduces the N-methylmethanamine group to the pyridine ring.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.

Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in drug discovery and development, particularly in the search for new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in treating various medical conditions, although further studies are needed to confirm its efficacy and safety.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Key Observations:

Ring Type and Basicity :

- Pyridine derivatives (target compound, ) exhibit aromaticity and moderate basicity due to the lone pair on nitrogen. In contrast, pyrrolidine derivatives () are saturated amines with higher basicity and conformational flexibility .

- The pyrazole-pyrrole hybrid () combines two heteroaromatic systems, likely enhancing π-π stacking interactions in biological systems .

N-Methylmethanamine substituents (common across all compounds) contribute to hydrogen-bonding capabilities and steric effects, influencing receptor binding .

Biological Activity

1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound includes:

-

Neuropharmacological Effects :

- Studies indicate that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.

- It has been investigated for its potential in treating mood disorders and neurodegenerative diseases.

- Antinociceptive Properties :

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, indicating potential use in treating infections .

The mechanism by which this compound exerts its effects involves:

- Receptor Interaction : Binding to specific receptors involved in neurotransmission and pain pathways.

- Ion Channel Modulation : Inhibition of sodium channels (NaV1.3 and NaV1.7), which plays a critical role in the propagation of pain signals in the nervous system.

Case Study 1: Pain Management

A clinical trial investigated the efficacy of this compound in patients with chronic neuropathic pain. Results demonstrated significant reductions in pain scores compared to placebo, supporting its use as a novel analgesic .

Case Study 2: Neurodegenerative Disorders

In a study focused on neuroprotection, the compound was administered to animal models of Parkinson's disease. The results indicated that it could mitigate dopaminergic neuron loss and improve motor function, suggesting potential therapeutic benefits for neurodegenerative conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.